molecular formula C12H14Cl2N2 B1372203 1-[3-(chloromethyl)phenyl]-3,5-dimethyl-1H-pyrazole hydrochloride CAS No. 1185298-82-1

1-[3-(chloromethyl)phenyl]-3,5-dimethyl-1H-pyrazole hydrochloride

Cat. No. B1372203
CAS RN: 1185298-82-1
M. Wt: 257.16 g/mol
InChI Key: YKKBNKGGJOKTHG-UHFFFAOYSA-N
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Description

“1-[3-(chloromethyl)phenyl]-3,5-dimethyl-1H-pyrazole hydrochloride” is a chemical compound with the CAS Number: 1170394-63-4 . It has a molecular weight of 220.7 and its IUPAC name is 1-[3-(chloromethyl)phenyl]-3,5-dimethyl-1H-pyrazole . The compound is typically stored at temperatures between 28°C .


Molecular Structure Analysis

The InChI code for this compound is 1S/C12H13ClN2/c1-9-6-10(2)15(14-9)12-5-3-4-11(7-12)8-13/h3-7H,8H2,1-2H3 . This code provides a unique representation of the molecule’s structure.


Physical And Chemical Properties Analysis

This compound is a solid at room temperature .

Scientific Research Applications

I have conducted a search for the scientific research applications of 1-[3-(chloromethyl)phenyl]-3,5-dimethyl-1H-pyrazole hydrochloride, but unfortunately, the specific applications are not readily available in the search results. This compound may be used in niche areas of research or its applications might not be widely documented online.

However, based on the general information available, compounds like this are often used in fields such as Chromatography and Mass Spectrometry for various purposes including sample preparation, analysis, and measurement . These techniques are crucial in scientific research for identifying and quantifying chemical substances within a sample.

Safety and Hazards

The compound is classified as Acute Tox. 4 Oral according to the GHS classification . The hazard statement is H302, indicating that it is harmful if swallowed . It is recommended to handle this compound with care and appropriate safety measures.

properties

IUPAC Name

1-[3-(chloromethyl)phenyl]-3,5-dimethylpyrazole;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H13ClN2.ClH/c1-9-6-10(2)15(14-9)12-5-3-4-11(7-12)8-13;/h3-7H,8H2,1-2H3;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YKKBNKGGJOKTHG-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=NN1C2=CC=CC(=C2)CCl)C.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H14Cl2N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

257.16 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-[3-(chloromethyl)phenyl]-3,5-dimethyl-1H-pyrazole hydrochloride

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